![molecular formula C21H16N4O3 B5466750 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466750.png)
3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, GSK-J4, and is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. In recent years, GSK-J4 has gained significant attention due to its potential applications in epigenetic research and the treatment of various diseases.
Mécanisme D'action
GSK-J4 works by inhibiting the 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide enzyme, which is responsible for removing methyl groups from histone proteins. Histone proteins play a crucial role in regulating gene expression, and changes in histone methylation can lead to changes in gene expression. By inhibiting this compound, GSK-J4 can lead to changes in histone methylation and potentially be used to treat various diseases.
Biochemical and Physiological Effects:
GSK-J4 has been shown to have significant biochemical and physiological effects. Studies have shown that GSK-J4 can induce differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, GSK-J4 has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and lupus by reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of GSK-J4 is its potent inhibitory effect on 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide, which makes it an attractive compound for epigenetic research. Additionally, GSK-J4 has been shown to be effective in treating various diseases, making it a promising candidate for drug development.
However, there are also limitations to using GSK-J4 in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in vivo. Additionally, GSK-J4 can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on GSK-J4. One potential direction is to investigate its potential applications in treating other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to understand the potential toxicity of GSK-J4 and its off-target effects.
Conclusion:
In conclusion, GSK-J4 is a chemical compound that has gained significant attention in recent years due to its potential applications in epigenetic research and the treatment of various diseases. Its potent inhibitory effect on 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide makes it an attractive compound for drug development, but its potential toxicity and off-target effects must be carefully considered. Further research is needed to fully understand the potential applications of GSK-J4 and its limitations.
Méthodes De Synthèse
The synthesis of GSK-J4 involves the reaction of 4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)aniline with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
GSK-J4 has been extensively studied for its potential applications in epigenetic research. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, which can lead to changes in gene expression.
GSK-J4 has been shown to be a potent inhibitor of this compound, which can lead to changes in gene expression and potentially be used to treat various diseases. Studies have shown that GSK-J4 can inhibit the growth of cancer cells by inducing differentiation and apoptosis. Additionally, GSK-J4 has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
3-methoxy-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-18-6-2-4-15(12-18)20(26)23-17-9-7-14(8-10-17)19-24-21(28-25-19)16-5-3-11-22-13-16/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKPKDJGRSHVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5466673.png)
![2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5466675.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)
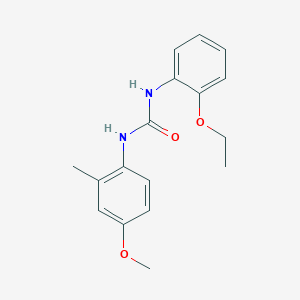
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)
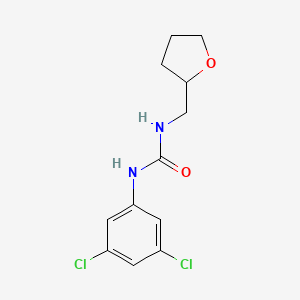
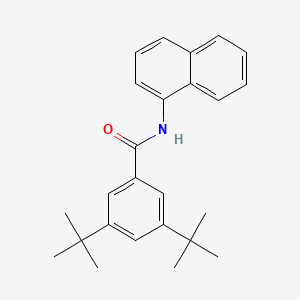
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
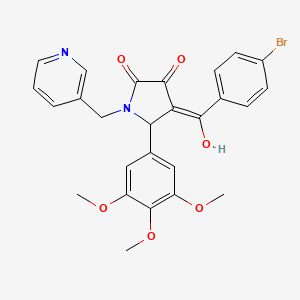
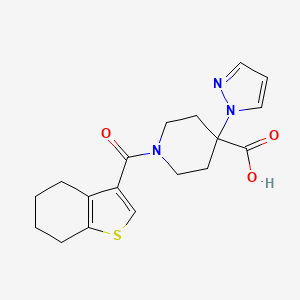
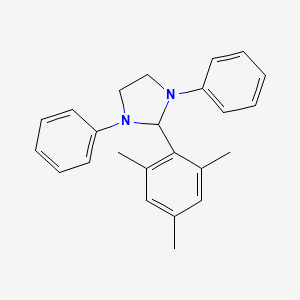
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)